Calcitriol-d3
Description
Context of Deuterated Compounds in Biomedical Research
Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), have become invaluable tools in biomedical research. bris.ac.uk This substitution is minimally invasive from a structural standpoint, as deuterium and hydrogen are isotopes with nearly identical chemical properties. bris.ac.uk However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com This difference is the basis for the "kinetic isotope effect," where the cleavage of a C-D bond by enzymes occurs at a slower rate than that of a C-H bond. clearsynthdiscovery.comresearchgate.net
This phenomenon offers several advantages in research and drug development:
Improved Metabolic Stability: By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed. This can lead to a longer half-life and prolonged therapeutic effects. clearsynthdiscovery.comalfa-chemistry.com
Reduced Toxic Metabolite Formation: Slower metabolism can decrease the production of potentially harmful byproducts, enhancing the safety profile of a compound. clearsynthdiscovery.comresearchgate.net
Analytical Applications: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. scispace.comresearchgate.net Because they are chemically identical to the non-deuterated analyte but have a different mass, they can be easily distinguished, allowing for precise and accurate quantification in complex biological samples. scispace.comresearchgate.net
The strategic incorporation of deuterium is a powerful tool for optimizing the pharmacokinetic properties of drugs and for enabling high-precision bioanalytical studies. researchgate.netalfa-chemistry.com
| Advantage of Deuteration | Description | Primary Application in Research |
| Kinetic Isotope Effect | The C-D bond is stronger and breaks more slowly than the C-H bond. clearsynthdiscovery.com | Modifying metabolic pathways of drug candidates. researchgate.net |
| Altered Pharmacokinetics | Slower metabolism can increase a drug's half-life and exposure. clearsynthdiscovery.com | Drug discovery and development to improve efficacy. alfa-chemistry.com |
| Internal Standardization | The mass difference allows it to be distinguished from the non-labeled compound in mass spectrometry. researchgate.net | Quantitative bioanalysis (e.g., LC-MS/MS). mdpi.comnih.gov |
| Mechanistic Studies | Can be used as tracers to investigate metabolic pathways and reaction mechanisms. researchgate.net | Pharmacokinetic and metabolic research. researchgate.net |
Significance of Calcitriol (B1668218) as a Biological Regulator in Research
Calcitriol, also known as 1α,25-dihydroxyvitamin D3, is the hormonally active form of vitamin D and a critical regulator of numerous physiological processes. drugbank.comwikipedia.org It is synthesized primarily in the kidneys from its precursor, calcifediol (B1668214) (25-hydroxyvitamin D3). taylorandfrancis.comyoutube.com Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates the expression of a multitude of genes. drugbank.comwikipedia.org
The biological functions of Calcitriol are extensive and have been a subject of intense research:
Calcium and Phosphate (B84403) Homeostasis: Calcitriol is the principal hormone responsible for regulating calcium and phosphate levels in the body. It enhances the absorption of these minerals from the intestine, increases their reabsorption in the kidneys, and regulates bone remodeling to maintain mineral balance. drugbank.comtaylorandfrancis.comdroracle.ai
Immune Modulation: The VDR is expressed in various immune cells, and Calcitriol has been shown to have significant immunomodulatory effects. It can influence both the innate and adaptive immune systems, for instance, by enhancing the ability of phagocytes to combat pathogens like Mycobacterium tuberculosis. drugbank.commit.edu
Cell Proliferation and Differentiation: Calcitriol plays a role in regulating cell growth by inhibiting proliferation and promoting differentiation in various cell types. nih.gov This has led to research into its potential applications in conditions characterized by abnormal cell proliferation. drugbank.com
Inflammatory Response: Research has demonstrated that Calcitriol can modulate inflammatory pathways. For example, it has been shown to control the immune response at the maternal-fetal interface and may play a role in mitigating inflammatory skin diseases like atopic dermatitis by repairing the skin barrier. taylorandfrancis.comnih.gov
| Biological Function | Primary Tissues/Cells Involved | Mechanism of Action |
| Mineral Homeostasis | Intestine, Kidneys, Bone drugbank.com | Increases intestinal absorption and renal reabsorption of calcium and phosphate. wikipedia.org |
| Immune System Regulation | Mononuclear phagocytes, T-cells, B-cells drugbank.com | Modulates cytokine action and gene expression in immune cells. drugbank.comdroracle.ai |
| Cell Cycle Control | Various cell types, including malignant cell lines drugbank.com | Induces differentiation and inhibits proliferation. nih.gov |
| Anti-inflammatory Action | Placental trophoblasts, Keratinocytes taylorandfrancis.comnih.gov | Regulates the expression of inflammatory cytokines. taylorandfrancis.com |
Rationale for Deuterium Labeling in Calcitriol Research
The primary reason for deuterium labeling of Calcitriol to create Calcitriol-d3 is for its use as an internal standard in quantitative bioanalysis. mdpi.commedchemexpress.com The measurement of endogenous Calcitriol in biological fluids like plasma or serum is challenging due to its extremely low physiological concentrations and the presence of numerous interfering substances. thermoscientific.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex mixtures. nih.govnih.gov The "isotope dilution" method, which employs a stable isotope-labeled internal standard, is considered the gold standard for accuracy in LC-MS/MS analysis. mdpi.comnih.gov
In this context, this compound serves as an ideal internal standard for the quantification of natural Calcitriol for several reasons:
Co-elution: this compound has virtually identical chromatographic properties to unlabeled Calcitriol, meaning they travel through the liquid chromatography system at the same rate.
Ionization Efficiency: It exhibits the same ionization behavior in the mass spectrometer's source.
Mass Distinction: It is easily distinguished from the endogenous analyte by the mass spectrometer due to its higher mass.
By adding a known amount of this compound to a biological sample, any sample loss or variation during the extraction, purification, and analysis process affects both the analyte and the standard equally. researchgate.net This allows for a highly accurate calculation of the endogenous Calcitriol concentration based on the ratio of the signals from the unlabeled analyte and the deuterated standard. thermoscientific.com Deuterium-labeled vitamin D metabolites, including this compound, have been synthesized and successfully applied for this purpose in numerous research studies. mdpi.comresearchgate.net
Scope of this compound in Advanced Biomedical Investigations
The application of this compound is central to advanced biomedical investigations that require precise measurement of Calcitriol levels. Its use as an internal standard has facilitated a deeper understanding of vitamin D metabolism and its role in health and disease.
Key research areas benefiting from the use of this compound include:
Clinical Diagnostics: Accurate measurement of Calcitriol is crucial for diagnosing and managing various conditions, including chronic kidney disease, hypoparathyroidism, rickets, and certain granulomatous diseases. thermoscientific.comviamedica.pl The use of this compound in LC-MS/MS assays provides the necessary precision for clinical decision-making. thermoscientific.com
Pharmacokinetic Studies: When studying the metabolism and distribution of Calcitriol or its analogs, this compound is essential for accurately quantifying the compound in various biological compartments over time. researchgate.net
Metabolomics Research: Investigations into the complex pathways of vitamin D metabolism rely on stable isotope-labeled standards to accurately identify and quantify the various metabolites produced in vivo. mdpi.comnih.gov
Mass Spectrometry Imaging (MSI): Emerging techniques like MSI, which visualize the spatial distribution of molecules directly in tissue sections, can utilize deuterated standards to investigate the localized production and concentration of Calcitriol in specific organs or cell types, such as distinguishing between renal and nonrenal production. cloudfront.net
The development and application of this compound and other deuterated vitamin D metabolites have significantly enhanced the reliability and sensitivity of analytical methods, underpinning critical research into the multifaceted roles of vitamin D in human physiology. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i2D2,11D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-POLIPXRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128723-16-0 | |
| Record name | 128723-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Calcitriol D3
Chemical Synthesis Strategies
Chemical synthesis provides robust and versatile pathways to introduce deuterium (B1214612) atoms at specific locations within the calcitriol (B1668218) molecule. These methods offer precise control over the position and number of deuterium labels.
Semi-synthetic strategies are a dominant approach for the large-scale preparation of calcitriol and its analogs. researchgate.net These methods typically begin with readily available starting materials like vitamin D2 (ergocalciferol). researchgate.netthieme-connect.comthieme-connect.comresearchgate.net A key advantage of this approach is the ability to introduce isotopic labels in the later stages of a well-established synthetic sequence. researchgate.netthieme-connect.com
| Method | Starting Material | Deuterated Reagent | Labeling Position | Key Features |
| Grignard Reaction | Vitamin D₂ Intermediate (Ester) | CD₃MgBr | C-26, C-27 (hexadeutero) | Late-stage labeling; integrated synthesis with unlabeled compound. researchgate.netthieme-connect.com |
| Reduction | 6-oxo-3,5-cyclovitamin D | Deuteride Reagent | C-6 (monodeutero) | General method applicable to various vitamin D analogs. pnas.org |
Total synthesis involves the de novo construction of the entire vitamin D structure, or significant portions like the CD-ring system, from simple, achiral precursors. iiarjournals.orgendotherm-lsm.com This approach offers maximum flexibility for introducing isotopic labels, particularly on the CD-ring system, which is challenging to modify via semi-synthesis. iiarjournals.org A convergent strategy is often employed, where the A-ring and the CD-ring are synthesized separately before being coupled. mdpi.com
A key transformation in the total synthesis of vitamin D analogs is the Pauson-Khand reaction (PKR). endotherm-lsm.comrsc.orgrsc.org This reaction is a powerful method for constructing the cyclopentenone core of the CD-ring system. mdpi.com The classic PKR involves the coupling of an alkene and an alkyne, mediated by a cobalt complex such as dicobalt octacarbonyl (Co₂(CO)₈), to form a bicyclic ring system. iiarjournals.orgendotherm-lsm.com
The significance of this de novo synthesis of the CD-ring is the opportunity it provides for isotopic labeling. iiarjournals.orgendotherm-lsm.com For instance, after the formation of the bicyclic ring system, a deuterated methyl group can be introduced. By employing an isotopically labeled cuprate (B13416276) reagent, such as (CD₃)₂CuLi, the corresponding C18-labeled CD-ring can be obtained. iiarjournals.orgendotherm-lsm.com This methodology provides access to a wide range of isotopically labeled vitamin D metabolites that are otherwise difficult to synthesize. iiarjournals.orgendotherm-lsm.com In the synthesis of calcitriol, the Pauson-Khand reaction has been used to diastereoselectively form the 5,6-bicyclic core. mdpi.com
| Reaction | Catalyst/Reagent | Function | Deuteration Strategy |
| Pauson-Khand Reaction | Co₂(CO)₈ | Forms the bicyclic CD-ring skeleton from an enyne. iiarjournals.orgendotherm-lsm.comrsc.org | Allows for subsequent introduction of deuterium, e.g., using (CD₃)₂CuLi to label the C18 methyl group. iiarjournals.orgendotherm-lsm.com |
A significant challenge in the synthesis of the vitamin D CD-ring is establishing the correct stereochemistry at the fused-ring junction, specifically the quaternary methyl group, to form the desired trans-hydrindane (B1202327) core. iiarjournals.orgendotherm-lsm.com A silicon-assisted Sₙ2′-syn allylic substitution reaction provides an elegant solution to this problem. iiarjournals.orgrsc.orgrsc.orgrsc.org
This method, which can be performed as a one-pot procedure, utilizes the displacement of carbamates by cuprates to set the pivotal all-carbon bridgehead stereocenter. rsc.orgrsc.org It has been successfully employed in the total synthesis of calcitriol, following the initial construction of the CD-ring skeleton by the Pauson-Khand reaction. rsc.orgrsc.orgrsc.orgpnas.org The Si-assisted reaction effectively overcomes the tendency of other methods to form the undesired cis-hydrindane (B1200222) isomer, thus ensuring proper stereochemical control. iiarjournals.orgendotherm-lsm.com This strategic combination of the Pauson-Khand reaction and Si-assisted allylic substitution enables an efficient and versatile total synthesis of calcitriol and its analogs. rsc.orgrsc.org
Total Synthesis for Deuterium Incorporation at Specific Positions
Enzymatic Synthesis Considerations
Enzymatic and photoenzymatic methods represent a more sustainable and highly selective alternative to traditional chemical synthesis. researchgate.netmdpi.com These approaches often mimic the natural production of vitamin D and its metabolites. mdpi.comsymeres.com
The natural synthesis of vitamin D₃ involves a photochemical reaction where UV radiation converts 7-dehydrocholesterol (B119134) in the skin into previtamin D₃, which then undergoes thermal isomerization. symeres.compressbooks.pubphotobiology.com This principle can be harnessed in the lab. A photoenzymatic approach for synthesizing deuterated vitamin D precursors combines the selectivity of enzymes with the unique reactivity of light. researchgate.net
One reported strategy involves the enzymatic hydroxylation of a precursor, followed by a photochemical step. For example, 25-hydroxyvitamin D₃ can be synthesized from 7-dehydrocholesterol by first using an enzyme for hydroxylation at the C25 position, followed by UV irradiation to open the B-ring and thermal isomerization. researchgate.net This process could be adapted for deuterated analogs by starting with a deuterated 7-dehydrocholesterol.
Alternatively, enzymes can be used to directly modify deuterated vitamin D precursors. Peroxygenase from Agrocybe aegerita (AaeUPO) is a versatile catalyst capable of hydroxylating vitamin D₃ at the C-1 and C-25 positions to produce calcitriol. mdpi.commdpi.com This enzymatic reaction could be applied to a deuterated vitamin D₃ substrate to yield the corresponding Calcitriol-d3. mdpi.com Another strategy involves the synthesis of deuterated A-ring synthons, which can then be coupled with a CD-ring moiety. mdpi.com The deuteration of the A-ring synthon itself can be accomplished via an H/D exchange reaction using deuterium oxide (D₂O) and a ruthenium-on-carbon catalyst. mdpi.com
| Approach | Key Steps | Potential for Deuteration |
| Sequential Photoenzymatic | 1. Enzymatic C-25 hydroxylation of 7-dehydrocholesterol. 2. UV irradiation and thermal isomerization. researchgate.net | Use of a deuterated 7-dehydrocholesterol starting material. |
| Direct Enzymatic Hydroxylation | Single-step or sequential hydroxylation of a vitamin D substrate at C-1 and C-25 using a peroxygenase (AaeUPO). mdpi.com | Use of a deuterated vitamin D₃ or alfacalcidol (B1684505) substrate. |
| Convergent Synthesis with Deuterated Synthon | 1. H/D exchange to create a deuterated A-ring synthon. 2. Coupling with a CD-ring moiety. mdpi.com | Direct synthesis of a deuterated building block for later assembly. |
Synthesis for Isotopic Labeling Specificity
The utility of this compound as an internal standard is contingent on the precise and stable incorporation of deuterium atoms at specific locations within the molecule. nih.govmdpi.com Synthetic strategies are therefore designed to control the exact site of isotopic labeling, which can be targeted to either the side chain or the core ring system of the molecule.
The most common location for deuterium labeling in this compound is the side chain, specifically at the C-26 and C-27 positions. thieme-connect.comresearchgate.net This is typically achieved late in the synthetic sequence. A convergent synthesis strategy often involves the creation of a key "hub" intermediate, such as an ester, which contains the intact A-ring and CD-ring systems but has a truncated side chain. thieme-connect.comresearchgate.net This intermediate is then reacted with a deuterated Grignard reagent, most commonly deuterated methylmagnesium iodide (CD₃MgI), to install the terminal isopropyl group with six deuterium atoms (d6). thieme-connect.comresearchgate.netmdpi.com This late-stage introduction of the isotopic label is efficient and allows for an integrated synthesis of both the non-labeled and deuterated compounds from a common precursor. thieme-connect.comresearchgate.net
Incorporating deuterium into the CD-ring system is a more formidable challenge. endotherm-lsm.comiiarjournals.org Since the CD-ring is often derived from naturally occurring steroids or vitamin D itself, modifying its core structure is difficult. Therefore, a de novo synthesis of the CD-ring is often required. endotherm-lsm.comiiarjournals.org One such method is the Pauson-Khand reaction, which constructs a cyclopentenone ring system from an alkene, an alkyne, and carbon monoxide. endotherm-lsm.comiiarjournals.org By using appropriately labeled starting materials, deuterium or ¹³C can be installed within the CD-ring framework. endotherm-lsm.comiiarjournals.org An alternative convergent strategy involves the synthesis of a deuterium-labeled A-ring synthon, which is then coupled to an unmodified CD-ring building block using methods like the Horner-Wadsworth-Emmons reaction. mdpi.comsymeres.com This approach is versatile and advantageous for metabolism studies, as the A-ring is less prone to enzymatic modification than the side chain. mdpi.com
| Labeling Position | Common Strategy | Key Reagents/Reactions | Notes |
| Side Chain (C-26, C-27) | Late-stage Grignard reaction | Deuterated methylmagnesium iodide (CD₃MgI) on an ester or ketone intermediate. thieme-connect.comresearchgate.netmdpi.com | Most common and efficient method for producing d6-Calcitriol. thieme-connect.comresearchgate.net |
| CD-Ring System | De novo ring synthesis | Pauson-Khand reaction with labeled precursors. endotherm-lsm.comiiarjournals.org | More synthetically complex; allows for stable isotope placement in the core structure. endotherm-lsm.comiiarjournals.org |
| A-Ring System | Convergent synthesis with labeled synthon | H/D exchange on an A-ring precursor followed by coupling (e.g., Horner-Wadsworth-Emmons) with CD-ring moiety. mdpi.comsymeres.com | Versatile approach for creating various labeled metabolites from a common labeled A-ring. mdpi.com |
The production of this compound for analytical applications demands rigorous purity control and efforts to maximize synthetic yield. The primary analytical technique for purity assessment is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. thieme-connect.comresearchgate.netaurigeneservices.com HPLC methods are developed to effectively separate the final deuterated product from any remaining starting materials, non-deuterated calcitriol, and other process-related impurities, such as photoisomers (e.g., pre-calcitriol). thieme-connect.comscirp.org For instance, the purity of synthesized 26,27-Hexadeutero calcitriol can be consistently above 99.9% as determined by HPLC. thieme-connect.comresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for confirming the isotopic identity and purity of this compound. mdpi.comoup.comheartlandassays.com It verifies the mass shift corresponding to the incorporated deuterium atoms and is the primary method for which this compound serves as an internal standard. nih.govijbio.com
| Parameter | Method/Technique | Result/Finding | Reference |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Purity consistently >99.9% for synthesized batches. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| Isotopic Confirmation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms mass shift and quantifies analyte using the deuterated standard. mdpi.comoup.com | mdpi.comoup.com |
| Yield (Final Step) | Grignard reaction with CD₃MgI on hub intermediate | 48% yield for 26,27-Hexadeutero calcitriol from the intermediate. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| Yield (Overall) | Multi-step semi-synthesis from Vitamin D₂ | 9% overall yield for the non-deuterated Calcitriol. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
Advanced Analytical Techniques for Calcitriol D3 Characterization and Quantification
Chromatographic Methodologies
Chromatography stands as a cornerstone for the separation and analysis of Calcitriol-d3 from complex biological matrices. The inherent challenges of measuring secosteroids, which are often present at low concentrations, necessitate the use of highly sensitive and selective methods.
Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Detection
Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For this compound analysis, UHPLC is almost invariably coupled with tandem mass spectrometry (MS/MS), a combination that provides the high sensitivity and specificity required for quantifying low-abundance compounds in complex samples like serum. msu.eduresearchgate.net
The successful separation of this compound from other endogenous compounds, particularly isomeric metabolites, is highly dependent on the meticulous optimization of chromatographic conditions.
Column Selection: Reversed-phase columns (e.g., C18, C8) are most commonly used. The choice of a specific column chemistry and particle size is crucial for achieving the desired retention and resolution.
Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with additives. The gradient elution, where the proportion of the organic solvent is increased over time, is standard practice to ensure the efficient elution of analytes with varying polarities. Additives like formic acid or ammonium (B1175870) formate (B1220265) are used to improve peak shape and enhance ionization efficiency for mass spectrometry detection.
Flow Rate and Temperature: The flow rate is optimized to balance analysis time with separation efficiency. Column temperature is another critical parameter that affects viscosity, retention times, and selectivity. Maintaining a constant, elevated temperature can improve peak symmetry and reproducibility.
Table 1: Example of Optimized UHPLC Parameters for Secosteroid Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, <2 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Elution Type | Gradient |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
For any quantitative analytical method, rigorous validation is essential to ensure the reliability of the results. In the context of this compound analysis, this involves demonstrating the method's performance across several key parameters. While some immunoassays exist, they can suffer from poor sensitivity, accuracy, and precision, making validated chromatography-mass spectrometry the preferred approach for precise determination. koreamed.org
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify this compound in the presence of other components in the sample, including its isomers and other vitamin D metabolites like calcidiol and cholecalciferol. msu.edu Specificity is typically confirmed by comparing the chromatograms of blank matrix samples with those spiked with the analyte and potential interfering compounds.
Linearity: Linearity is established by analyzing a series of calibration standards over a defined concentration range. The response should be directly proportional to the concentration of the analyte. A regression analysis is performed, and the coefficient of determination (r²) should ideally be close to 1.0.
Precision: Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of replicate measurements.
Table 2: Representative Method Validation Data for Calcitriol (B1668218) Analysis
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.995 over 5-200 pg/mL |
| Precision (Intra-day RSD) | < 15% | 7.5% |
| Precision (Inter-day RSD) | < 15% | 9.8% |
| Accuracy/Recovery (%) | 85-115% | 92-108% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 5 pg/mL |
High-Performance Liquid Chromatography (HPLC) with Complementary Detectors
While UHPLC-MS/MS is the gold standard, traditional High-Performance Liquid Chromatography (HPLC) remains a valuable tool. When coupled with detectors such as Ultraviolet (UV) or Diode-Array Detectors (DAD), HPLC can be used for the analysis of vitamin D metabolites. mountainscholar.org Although less sensitive than mass spectrometry, UV detection is robust and cost-effective. It is particularly useful in formulations where concentrations of Calcitriol are higher or for analyzing less complex samples. DAD provides the additional advantage of acquiring UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative chromatographic approach for the analysis of vitamin D metabolites. msu.edu A key difference from LC-based methods is that GC requires analytes to be volatile and thermally stable. Since this compound and related compounds are not inherently volatile, a chemical derivatization step is mandatory prior to analysis. msu.edu This typically involves silanization, where active hydrogen atoms are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the molecule. msu.edu While the extra sample preparation step can be a drawback, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural elucidation and metabolite identification. msu.edu
Mass Spectrometry Applications
Mass spectrometry is an indispensable tool for the definitive characterization and sensitive quantification of this compound. Its application has been central to understanding the metabolism and function of vitamin D. researchgate.netresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely applied technique. researchgate.net It offers unparalleled sensitivity and specificity, allowing for the measurement of this compound in various biological matrices, including serum, plasma, and tissue homogenates. researchgate.netresearchgate.net In quantitative studies, a stable isotope-labeled internal standard, such as Calcitriol-d6, is often used to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. The technique is capable of the simultaneous quantification of multiple vitamin D metabolites in a single analytical run, providing a comprehensive profile of the vitamin D endocrine system. msu.edu This multiplexing capability is crucial for studies investigating the complex interplay between different secosteroids. msu.edu
Mechanistic Research Applications of Calcitriol D3 in Cellular and Molecular Biology
Investigating Vitamin D Receptor (VDR) Interactions and Signaling Kinetics
The Vitamin D Receptor (VDR) is a nuclear receptor that, upon binding to calcitriol (B1668218), acts as a transcription factor to regulate gene expression. Research utilizing Calcitriol-d3 focuses on understanding the kinetics of these interactions and the subsequent signaling cascades. These studies often involve analyzing ligand-receptor binding affinities, receptor activation, heterodimerization with other nuclear receptors, and the ultimate modulation of gene transcription through Vitamin D Response Elements (VDREs) wikipedia.orgnih.govembopress.orgresearchgate.netresearchgate.netresearchgate.net.
Ligand Binding Kinetics and Receptor Activation Studies with this compound
Mechanistic research investigates the precise kinetics of this compound binding to the VDR and the subsequent receptor activation. Studies have characterized the binding affinity of calcitriol to the VDR, with reported dissociation constants (Kd) in the picomolar range, such as 16 pM caymanchem.com. These studies aim to elucidate how ligand binding induces conformational changes in the VDR, which are critical for initiating downstream signaling events and transcriptional modulation orthobullets.comdoi.org.
VDR Heterodimerization with Retinoid X Receptor (RXR) using Labeled Ligands
A key aspect of VDR function is its heterodimerization with the Retinoid X Receptor (RXR). Calcitriol binding to VDR facilitates this process, forming a VDR/RXR complex that binds to specific DNA sequences known as VDREs wikipedia.orgresearchgate.net. Research often employs labeled ligands or probes to track these interactions and understand the dynamics of heterodimer formation and DNA binding. This heterodimerization is essential for recruiting coactivators and corepressors, thereby modulating gene transcription nih.govembopress.orgresearchgate.netdoi.org.
Elucidation of Vitamin D Response Element (VDRE) Binding and Gene Transcription Modulation
The VDR/RXR heterodimer binds to VDREs located in the promoter regions of target genes, thereby regulating their transcription wikipedia.orgresearchgate.netresearchgate.net. Studies use this compound to investigate how this binding event leads to either the activation or repression of specific genes. For example, this compound has been shown to influence the expression of genes involved in calcium absorption, such as TRPV6 and calbindin, as well as genes regulating cell growth, differentiation, and immune responses wikipedia.orgresearchgate.netnih.gov. Research also explores how VDR binding to VDREs can recruit transcriptional machinery, including coactivators and corepressors, to fine-tune gene expression ijmb.inresearchgate.net.
Elucidation of Cellular Uptake Mechanisms and Intracellular Trafficking
Understanding how this compound enters cells and is trafficked within them is crucial for comprehending its biological effects. Research in this area focuses on identifying the specific cellular pathways involved in this compound uptake and its subsequent localization within the cell embopress.orgresearchgate.netdoi.org.
Caveolae-Mediated Endocytosis Studies with this compound Probes
Studies have revealed that this compound uptake into certain cell types, such as Inflammatory Breast Cancer (IBC) cells, is significantly dependent on caveolae-mediated endocytosis embopress.orgnih.govnih.gov. Researchers utilize this compound conjugated to nanoparticles (e.g., Quantum Dots) as probes to visualize and quantify its uptake via these specific membrane invaginations. Disrupting caveolae function has been shown to decrease this compound uptake and its associated biological activity, highlighting the importance of this pathway embopress.orgnih.govnih.govfrontiersin.org. VDR has also been observed to colocalize with caveolae, suggesting a direct role for these structures in calcitriol signaling researchgate.netnih.gov.
Role of Vitamin D Binding Protein (DBP) in this compound Cellular Entry
The Vitamin D Binding Protein (DBP) plays a vital role in transporting vitamin D metabolites, including this compound, in the circulation nih.govnih.govmdpi.com. While the "free hormone hypothesis" suggests that unbound hormones are biologically active, research indicates that DBP-bound calcitriol can also be taken up by cells, potentially via receptor-mediated endocytosis nih.govnih.govmdpi.com. The DBP-25(OH)D complex is taken up by renal tubular cells via megalin/cubilin, where 25(OH)D is released and further metabolized nih.gov. The precise mechanisms by which DBP influences this compound cellular entry and signaling are areas of ongoing research nih.govresearchgate.netdoi.org.
Calcitriol D3 in Advanced Research Models
In Vitro Cell Culture Models
In vitro models provide a controlled environment to study the direct effects of Calcitriol-d3 on cellular behavior, gene expression, and signaling pathways, free from the systemic complexities of a whole organism.
This compound is a potent inducer of cellular differentiation, a process fundamental to tissue development and maintenance. Its effects have been extensively documented in bone and skin cell lineages.
Osteoblasts: this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation cabidigitallibrary.orgresearchgate.net. Studies on rat bone marrow-derived osteoblast-like cells have shown that this compound treatment induces proliferation in a dose-dependent manner, with lower concentrations (0.1 nM) being most effective at increasing cell numbers cabidigitallibrary.orgresearchgate.net. It also directly stimulates osteoblasts to increase bone mineralization stemcell.com. This osteo-inductive capacity is a key area of research for bone repair and regeneration therapies cabidigitallibrary.org.
Keratinocytes: In epidermal research, this compound has been shown to enhance the differentiation of human keratinocytes, particularly in high-calcium environments stemcell.com. It stimulates terminal differentiation, a critical process for the formation of the skin's protective outer layer, the cornified envelope nih.gov. Research comparing this compound to its analogues has confirmed its significant role in modulating the proliferation and maturation of these skin cells nih.gov.
This compound exerts its effects primarily by binding to the nuclear vitamin D receptor (VDR), which then acts as a transcription factor to regulate the expression of a multitude of target genes.
The compound is known to modulate the expression of genes involved in cell cycle control, apoptosis, and cellular metabolism. For instance, in cancer cells, this compound has been shown to increase the expression of cyclin-dependent kinase inhibitors like p21 and p27 while reducing the expression of cyclins and cyclin-dependent kinases (CDKs) such as CDK2 and Cyclin D1 chemicalbook.com. This leads to cell cycle arrest, typically at the G0/G1 phase chemicalbook.com.
Furthermore, this compound can influence the expression of proteins involved in apoptosis, repressing anti-apoptotic proteins like Bcl-2 and stimulating pro-apoptotic proteins such as Bax and caspases chemicalbook.comnih.gov. In cervical cancer cells, this compound was found to increase the expression of Dicer, a key enzyme in the microRNA processing machinery, thereby altering the expression of microRNAs with tumor-suppressive functions nih.gov. In breast cancer cells, its effects are complex; it can down-regulate the expression of estrogen receptor alpha (ERα) in ER-positive cells, but it can also induce ERα expression in some ER-negative cells, potentially restoring sensitivity to endocrine therapies nih.govnih.gov.
Below is a table summarizing the observed effects of this compound on the expression of various genes and proteins in different cell lines.
| Cell Line/Model | Target Gene/Protein | Observed Effect | Reference |
| Colorectal Cancer Cells | Cyclin D1, c-Myc, GLUT1 | ▼ Decrease | mdpi.com |
| Various Cancer Cells | p21, p27 (CDKIs) | ▲ Increase | chemicalbook.com |
| Various Cancer Cells | CDK2, CDK4, CDK6, Cyclin D1 | ▼ Decrease | chemicalbook.com |
| Various Cancer Cells | Bcl-2 (Anti-apoptotic) | ▼ Decrease | chemicalbook.comnih.gov |
| Various Cancer Cells | Caspases, Bax (Pro-apoptotic) | ▲ Increase | chemicalbook.comnih.gov |
| MCF-7 Breast Cancer Cells | NF-κB, COX-2 | ▼ Decrease | researchgate.net |
| ER-Positive Breast Cancer | Estrogen Receptor α (ERα) | ▼ Decrease | nih.gov |
| ER-Negative Breast Cancer | Estrogen Receptor α (ERα) | ▲ Increase | nih.gov |
| SiHa Cervical Cancer Cells | Dicer | ▲ Increase | nih.gov |
| Bone Marrow Macrophages | Vitamin D Receptor (Vdr) | ▲ Increase | mdpi.com |
The anti-cancer properties of this compound are a major focus of in vitro research. It has been shown to inhibit proliferation, induce apoptosis, and promote differentiation across a wide array of cancer cell lines, including those from the breast, prostate, and colon chemicalbook.comnih.govmdpi.com.
Cancer Cell Lines: In colorectal cancer cells, this compound has been found to suppress the "Warburg effect," a metabolic shift where cancer cells favor glycolysis even in the presence of oxygen mdpi.com. It achieves this by reducing the expression of glucose transporter 1 (GLUT1) and key glycolytic enzymes mdpi.com. In various cancer models, this compound's ability to induce cell cycle arrest and apoptosis contributes to its potent anti-proliferative effects chemicalbook.comnih.gov.
Inflammatory Breast Cancer: this compound has demonstrated efficacy in models of aggressive breast cancers, including triple-negative breast cancer (TNBC) cell lines researchgate.net. In these models, it inhibits cell proliferation and migration while inducing apoptosis and necrosis researchgate.net. Furthermore, this compound and its analogues can inhibit cancer stem-like cells, which are thought to drive tumor progression and resistance to therapy, by inducing their differentiation nih.gov.
Ex Vivo Tissue Culture Models
Ex vivo models, which involve the culture of intact tissue fragments, serve as an intermediate step between in vitro cell culture and in vivo animal studies. These models preserve the three-dimensional architecture and native cellular microenvironment, offering valuable insights into tissue-level responses researchgate.netiu.edu.
Ex vivo organ cultures are particularly useful for studying localized metabolic activities and cell-cell interactions that cannot be replicated in monolayer cell cultures iu.edu.
Bone Organ Cultures: Explants of intact bone, such as mouse calvaria, are used to study the coordinated activities of osteoblasts, osteoclasts, and osteocytes in their natural context researchgate.netiu.edu. These models can predict in vivo responses to pharmacological interventions and are used to investigate diseases like cancer-induced bone disease researchgate.net.
Mammary Gland and Adipose Tissue cultures: Research using mouse mammary gland organ cultures has provided insights into the local regulation of vitamin D metabolism, showing that the precursor to this compound can increase the expression of the activating enzyme CYP27B1 within the tissue nih.gov. In other studies, ex vivo cultures of human lipoaspirate treated with this compound showed increased viability of the stromal vascular fraction and enhanced endothelial cell mobility, demonstrating a direct effect on the metabolic reserve and function of adipose tissue components nih.gov.
In Vivo Animal Models
In vivo animal models are indispensable for understanding the systemic effects of this compound, including its impact on tumor growth, metastasis, and interactions with the host's physiological systems.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Studies have consistently shown that systemic administration of this compound can significantly reduce the volume and weight of tumors derived from breast, prostate, and colorectal cancer cells nih.govmdpi.comoup.com. Notably, dietary supplementation with vitamin D3 was found to have equivalent anticancer activity to direct this compound administration, which is attributed to the conversion of vitamin D3 to this compound within the tumor microenvironment oup.comaacrjournals.org.
In a murine model of HPV-16-related cervical cancer, this compound monotherapy not only decreased tumor growth but also increased the survival of the animals nih.gov. Beyond cancer, animal models have been crucial for studying the role of this compound in bone metabolism, where it has been shown to increase peak bone mass by inhibiting bone resorption nih.gov. Genetically modified mouse models, such as those with a knockout of the vitamin D receptor (Vdr−/−), have been instrumental in dissecting the specific pathways through which this compound mediates its diverse biological effects nih.gov.
The table below summarizes findings from several in vivo studies.
| Animal Model | Cancer Type/Condition | Key Findings | Reference |
| Nude Mice Xenograft | Colorectal Cancer (HT29) | ▼ Reduced tumor volume and weight; ▼ Decreased expression of glycolytic proteins. | mdpi.com |
| Nude Mice Xenograft | Breast Cancer (MCF-7) | ▼ Significant tumor shrinkage (~60-65% reduction); Equivalent effect to dietary Vitamin D3. | nih.govoup.com |
| Nude Mice Xenograft | Prostate Cancer (PC-3) | ▼ Significant inhibition of tumor growth (~40-50% reduction). | oup.com |
| MMTV-Wnt1 Transgenic Mice | Breast Cancer | ▼ Reduced tumor volume (~67% reduction); ▼ Decreased Erα and aromatase expression. | aacrjournals.org |
| C57BL/6 Mice | HPV-16+ Tumors | ▼ Decreased tumor growth; ▲ Increased survival. | nih.gov |
| Normal Mice | Bone Metabolism | ▲ Increased peak bone mass; ▼ Inhibited bone resorption. | nih.gov |
| Athymic Mice | Fat Grafting | ▲ Improved graft retention, adipocyte viability, and vascularity. | nih.gov |
Pharmacokinetic and Pharmacodynamic Studies with this compound as a Tracer
The stable isotope-labeled form of Calcitriol (B1668218), this compound, serves as an invaluable tracer in pharmacokinetic and pharmacodynamic studies. By introducing a known amount of this compound into a biological system, researchers can accurately track its absorption, distribution, metabolism, and excretion without interfering with the endogenous Calcitriol pool. This approach allows for the precise determination of key pharmacokinetic parameters.
Pharmacokinetic studies in animal models, such as mice, have provided foundational data on the behavior of Calcitriol. Following a single oral dose of Calcitriol in non-tumor-bearing nude mice, key pharmacokinetic parameters were determined. While these studies did not specifically use this compound, they established a baseline for understanding Calcitriol's in vivo kinetics.
Interactive Table:
Pharmacokinetic Parameters of Calcitriol in Mice| Parameter | Value |
|---|---|
| Tmax (h) | 2.0 ± 0 |
| Cmax (ng/mL) | 4.31 ± 0.61 |
| AUC0→24h (ng·h/mL) | 27.48 ± 5.2 |
| CL/F (L/h/kg) | 0.15 ± 0.03 |
Data represents the mean ± standard error of the mean (SEM) for key pharmacokinetic parameters of Calcitriol following a single oral dose in mice.
The use of deuterated tracers, in general, is a well-established method for enhancing the accuracy of pharmacokinetic analyses. Deuteration can subtly alter the metabolic profile of a compound, which can be advantageous in tracer studies by providing a distinct mass spectrometric signature for the exogenous compound.
Pharmacodynamic investigations utilizing this compound as a tracer can elucidate the direct and indirect effects of the hormone on various physiological processes. For instance, in vivo studies in rats have demonstrated that Calcitriol administration can reverse age-dependent alterations in intestinal calcium uptake. By tracing the labeled compound, researchers can correlate its presence in target tissues with specific cellular responses, such as the stimulation of calcium influx through the cAMP messenger system.
Investigation of this compound Effects in Genetically Modified Animal Models (e.g., Cyp27b1-DIKO mice)
The development of genetically modified animal models has revolutionized the study of Calcitriol metabolism. Mice lacking the enzyme 25-hydroxyvitamin D3 1α-hydroxylase (Cyp27b1), which is responsible for the final step of Calcitriol synthesis, have been instrumental in understanding the physiological roles of this hormone.
In a significant advancement, a regulatory deletion model of Cyp27b1 (M1/M21-DIKO) was created. These mice exhibit normal inflammatory-regulated Cyp27b1 expression in nonrenal tissues but have no expression within the kidney. This model allows for the specific investigation of Calcitriol production and action outside of the kidneys.
Studies utilizing these Cyp27b1-DIKO mice have provided compelling evidence for the nonrenal production of Calcitriol. When these mice were supplemented with vitamin D3, there was a demonstrable increase in 1,25(OH)2D3 (Calcitriol) in nonrenal tissues, such as the spleen. This finding was accompanied by changes in the expression of cytokine genes, with an increase in Il4 and a decrease in Tnfa in the spleen, highlighting a direct immunomodulatory role for locally produced Calcitriol.
Furthermore, research on global Cyp27b1 knockout (KO) mice has shown that administration of 25-hydroxyvitamin D3 can rescue the rachitic phenotype. Surprisingly, in these mice, 1,25(OH)2D3 was detected at normal levels in the plasma, suggesting the existence of an alternative, Cyp27b1-independent pathway for Calcitriol synthesis. The liver has been identified as a potential site for this alternative production, with the enzyme Cyp27a1 being a likely candidate.
Analysis of Tissue-Specific Distribution and Production of this compound
Utilizing advanced techniques such as matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI), researchers have been able to visualize and quantify the distribution of Calcitriol and its precursor, 25(OH)D3, in various tissues with high spatial resolution.
In studies with Cyp27b1-DIKO mice, MALDI-MSI revealed significant findings regarding the tissue-specific distribution and production of Calcitriol. Following vitamin D3 supplementation, these mice showed increased levels of 1,25(OH)2D3 in nonrenal tissues, most notably the spleen. This provides direct evidence for the capability of these tissues to synthesize active Calcitriol.
The table below summarizes the measured concentrations of 1,25(OH)2D3 in different tissues of wild-type (WT) and Cyp27b1-KO mice, illustrating the impact of the gene knockout on Calcitriol levels.
Interactive Table:
Tissue Concentration of 1,25(OH)2D3 in WT and Cyp27b1-KO Mice| Tissue | Genotype | 1,25(OH)2D3 (pg/g) |
|---|---|---|
| Liver | WT | 4.4 ± 0.7 |
| Cyp27b1-KO | 4.5 ± 0.7 | |
| Spleen | WT | <2 (Below LLOD) |
| Cyp27b1-KO | At LLOQ |
LLOD: Lower Limit of Detection; LLOQ: Lower Limit of Quantitation. Data represents the mean ± SEM.
These findings underscore the importance of local Calcitriol production in modulating tissue-specific functions, particularly within the immune system. The ability to trace this compound in these genetically modified models will undoubtedly continue to yield critical information about the nuanced roles of this essential hormone in health and disease.
Future Directions and Emerging Research Avenues for Calcitriol D3
Development of Novel Calcitriol-d3 Analogs for Structure-Function Relationship Studies
The synthesis of novel this compound analogs is a critical area of research aimed at dissecting the intricate relationship between the molecule's structure and its biological function. By strategically modifying the this compound molecule, researchers can probe its interaction with the vitamin D receptor (VDR) and other binding proteins, leading to a deeper understanding of its physiological effects. uvigo.gal
The primary goal is to create analogs that exhibit a separation of calcemic effects from other therapeutic actions, such as cell proliferation inhibition and differentiation enhancement. uvigo.galnih.gov Modifications often focus on the molecule's side chain, which is a key determinant of its pharmacological properties. uvigo.gal For instance, the development of "Gemini" analogs, which feature two side chains, allows for more precise control over biological activity. uvigo.gal
Studies comparing C-20 epimer vitamin D3 analogs with their natural counterparts have shown that some analogs can induce gene expression more efficiently than the parent compound, calcitriol (B1668218), without a corresponding increase in binding affinity to the VDR. nih.gov This suggests that the mechanism of action may involve the stabilization of transcriptional coactivators, a hypothesis that can be meticulously tested using deuterated analogs. nih.gov The use of deuterium (B1214612) at specific positions, such as the C20, can slow down certain metabolic processes, allowing for a clearer investigation of the compound's direct effects and the mechanisms behind its therapeutic potential. tandfonline.com
| Analog Type | Structural Modification | Observed Functional Effect | Research Implication |
| C-20 Epimers | Change in stereochemistry at the C-20 position. nih.gov | More efficient induction of osteocalcin (B1147995) gene expression compared to calcitriol. nih.gov | Suggests that high VDR binding affinity is not the sole determinant of transactivation activity. nih.gov |
| "Gemini" Analogs | Addition of a second side chain at C-20. uvigo.gal | Allows for finer control over biological activity and modulation of gene transcription. uvigo.gal | Enables the design of analogs with highly specific therapeutic actions. |
| C-2 Substituted Analogs | Addition of alkyl groups at the C-2 position of the A-ring. nih.gov | 2α-substitutions are more potent than 2β-substitutions; can increase VDR binding affinity. nih.gov | Provides insights into how A-ring modifications influence receptor interaction and biological potency. |
| Deuterated Analogs | Replacement of hydrogen with deuterium at specific sites (e.g., C-20). tandfonline.com | Slows down metabolic processes like dimerization. tandfonline.com | Facilitates the study of specific metabolic pathways and enhances pharmacokinetic profiles. medchemexpress.com |
Integration of Multi-Omics Approaches with this compound Tracing
The advent of high-throughput "multi-omics" technologies—including metabolomics, proteomics, genomics, and transcriptomics—offers a powerful framework for understanding the systemic effects of vitamin D. nih.govfrontiersin.orgmdpi.com Integrating these approaches with the administration and tracing of this compound can provide an unprecedentedly detailed view of its metabolic fate and its impact on complex biological networks. unc.edunih.gov
Metabolomics studies, for example, can identify patterns of metabolites associated with vitamin D status and how they change in response to supplementation. nih.govnih.gov By using this compound as a tracer, researchers can precisely follow its conversion into downstream metabolites and simultaneously map the corresponding changes across the entire metabolome. nih.gov This allows for the clear differentiation of the tracer's metabolic products from the endogenous pool of vitamin D metabolites.
Similarly, proteomics can reveal how this compound influences the expression and post-translational modification of proteins, offering insights into the molecular mechanisms it governs. mdpi.com This integrated approach can help discover novel biomarkers of vitamin D activity and elucidate the pathways through which it exerts its effects on health and disease, moving beyond simple concentration measurements to a more functional understanding of its role. unc.edutechscience.com
| Omics Field | Application with this compound Tracing | Potential Insights |
| Metabolomics | Tracing the metabolic fate of this compound and its impact on the global metabolome. nih.govhilarispublisher.com | Identification of novel vitamin D metabolic pathways and biomarkers of vitamin D function. unc.edu |
| Proteomics | Quantifying changes in protein expression and modification in response to this compound administration. mdpi.com | Elucidation of the molecular mechanisms and signaling cascades regulated by active vitamin D. mdpi.com |
| Transcriptomics | Measuring changes in gene expression (mRNA levels) following treatment with this compound. | Understanding the direct and indirect genomic targets of the Vitamin D Receptor (VDR). |
| Genomics | Identifying genetic variations (e.g., in the VDR gene) that influence the response to this compound. | Personalized therapeutic strategies based on an individual's genetic makeup. |
| Integrated Multi-Omics | Combining datasets from all omics fields for a holistic systems-level analysis. nyu.edu | Comprehensive understanding of the physiological role of vitamin D and its impact on disease networks. nih.govfrontiersin.org |
Nanotechnology Applications for Enhanced Delivery and Research Efficacy
A significant challenge in both research and potential therapeutic applications of calcitriol is its poor solubility, instability, and short half-life in the bloodstream. beilstein-journals.orgresearchgate.net Nanotechnology offers promising solutions to overcome these limitations, enhancing the compound's delivery and efficacy for research purposes. researchgate.netnih.gov
Various nanocarriers, such as lipid-based nanoparticles (e.g., solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)) and polymeric nanoparticles (e.g., PLGA), are being developed to encapsulate this compound. beilstein-journals.orgnih.govjournalajmpcp.com This encapsulation protects the molecule from degradation, improves its bioavailability, and allows for controlled and sustained release. nih.govsciety.orgall4nutra.com
For research applications, these nanodelivery systems can be engineered to target specific cells or tissues. nih.gov By functionalizing the surface of nanoparticles with specific ligands, researchers can direct this compound to particular sites of action, allowing for more precise investigation of its localized effects. nih.gov Studies have shown that nanoencapsulated calcitriol exhibits enhanced growth inhibition in cancer cell lines compared to the free compound, demonstrating the potential of these systems to improve research outcomes and efficacy. beilstein-journals.orgresearchgate.net
| Nanocarrier Type | Key Features | Advantages for this compound Research |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core, biocompatible and biodegradable. nih.gov | Enhances stability, controls release, improves bioavailability of lipophilic compounds. nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Lipid matrix with a less-ordered structure, higher loading capacity than SLNs. researchgate.net | Provides excellent stability, minimal cytotoxicity, and potential for extended release. researchgate.neteurekaselect.com |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Biocompatible and biodegradable polymer, FDA approved. beilstein-journals.org | Allows for sustained release, enhances intracellular delivery, and improves antineoplastic activity in vitro. beilstein-journals.orgnih.gov |
| Liposomes | Phospholipid bilayer vesicles. nih.gov | Can encapsulate both hydrophilic and lipophilic compounds, can be functionalized for targeted delivery. nih.gov |
| Nanoemulsions | Small droplet size (<200 nm), high surface area. journalajmpcp.com | Increases bioavailability and stability of hydrophobic compounds, enhances resistance to digestion. journalajmpcp.com |
Application in Advanced Bioanalytical Standards for Novel Vitamin D Metabolites
The accurate measurement of vitamin D and its numerous metabolites in biological fluids is notoriously challenging due to their low concentrations and the presence of interfering substances. thermoscientific.comnih.gov this compound and other deuterated vitamin D compounds are indispensable tools for overcoming these analytical hurdles, serving as ideal internal standards for mass spectrometry-based methods. mdpi.comnih.govproquest.com
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the isotope dilution method is the gold standard for quantification. nih.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample. proquest.com Because the labeled standard is chemically identical to the endogenous compound, it co-elutes and experiences the same ionization effects in the mass spectrometer, allowing for highly accurate and precise quantification by correcting for sample loss and matrix effects. dtu.dk
The synthesis of deuterated standards, including those for newly discovered metabolites like vitamin D lactones, is crucial for expanding the scope of vitamin D research. mdpi.comnih.gov As new, biologically active metabolites of vitamin D are identified, the development of their corresponding deuterated analogs, following the model of this compound, will be essential for their accurate quantification and for establishing their clinical relevance. proquest.com
Q & A
Q. What are the recommended safety protocols for handling Calcitriol-d3 in laboratory settings?
this compound, as a deuterated analog of 1,25-dihydroxyvitamin D3, requires adherence to strict safety guidelines due to its acute toxicity (oral, dermal, and inhalation routes) and reproductive hazard potential . Researchers should:
- Use personal protective equipment (PPE), including gloves and lab coats.
- Conduct work in a fume hood to minimize inhalation risks.
- Store the compound in airtight containers away from light.
- Follow institutional biosafety committee (IBC) protocols for disposal.
Q. How does isotopic labeling (deuteration) in this compound enhance experimental traceability in metabolic studies?
Deuterium incorporation at specific positions (e.g., replacing hydrogen atoms) allows precise tracking of metabolic pathways via mass spectrometry or nuclear magnetic resonance (NMR). This labeling minimizes interference with biological activity while enabling differentiation between endogenous and exogenous vitamin D3 metabolites in pharmacokinetic studies .
Q. What validated analytical methods are used to quantify this compound in biological matrices?
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key steps include:
- Sample preparation via liquid-liquid extraction or solid-phase extraction.
- Use of stable isotope-labeled internal standards (e.g., Calcitriol-d6) to correct for matrix effects.
- Validation per FDA/ICH guidelines for sensitivity, specificity, and reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different experimental models (e.g., rodents vs. human cell lines)?
Contradictions often arise from variations in cytochrome P450 (CYP24A1) enzyme activity, which regulates calcitriol catabolism. To address this:
Q. What experimental design considerations are critical for minimizing confounding variables in this compound receptor-binding studies?
Key factors include:
- Control groups : Use non-deuterated Calcitriol to isolate isotopic effects on vitamin D receptor (VDR) affinity.
- Temperature/pH stability : this compound degrades under acidic conditions; buffer systems must maintain pH 7.4 ± 0.2 .
- Batch variability : Source deuterated compounds from suppliers with certified isotopic purity (>98%) to ensure reproducibility .
Q. How can researchers validate the specificity of this compound in competitive ligand-binding assays against endogenous vitamin D metabolites?
Methodological validation involves:
- Cross-reactivity testing with structurally similar metabolites (e.g., 25-hydroxyvitamin D3).
- Competitive binding curves using recombinant VDR to calculate dissociation constants (Kd).
- Parallel experiments with radiolabeled [³H]-Calcitriol to confirm isotopic labeling does not alter binding kinetics .
Methodological Resources
- Data Reproducibility : Follow the Beilstein Journal’s guidelines for documenting experimental procedures, including raw data deposition in repositories like Zenodo .
- Literature Review : Use databases like PubMed and Web of Science with search terms such as “deuterated vitamin D3” AND “metabolic tracing” to identify precedents .
- Ethical Compliance : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
